2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride
Overview
Description
2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C15H27ClN2O It is known for its unique structure, which includes a pyrrolidine ring and a cyclohexyl group
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving binding to a specific site on the target molecule .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives are generally well absorbed and distributed throughout the body . The metabolism and excretion would depend on the specific structure of the compound.
Biochemical Analysis
Biochemical Properties
2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s pyrrolidine ring structure allows it to bind to specific active sites on enzymes, potentially inhibiting or activating their catalytic functions. This interaction can modulate biochemical pathways and affect the overall metabolic processes within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling molecules, this compound can alter the phosphorylation status of proteins, thereby modulating signal transduction pathways. Additionally, it can affect the transcriptional activity of genes, leading to changes in gene expression profiles and subsequent cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional machinery and subsequent gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, modulating biochemical pathways and improving cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage, inflammation, and organ dysfunction. Threshold effects are observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, altering the flow of metabolites through specific pathways. This can lead to changes in energy production, biosynthesis, and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects. The distribution of the compound within the body is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization allows it to interact with specific biomolecules and modulate their activity within distinct cellular environments. The compound’s subcellular distribution can influence its efficacy and specificity in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride typically involves the reaction of cyclohexylamine with a pyrrolidine derivative under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of halogenated pyrrolidine derivatives.
Scientific Research Applications
2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-dione: Known for its use in medicinal chemistry.
Prolinol: Utilized in asymmetric synthesis.
Pyrrolizines: Studied for their biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2-cyclohexylpyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O.ClH/c18-15(13-8-4-10-16-13)17-11-5-9-14(17)12-6-2-1-3-7-12;/h12-14,16H,1-11H2;1H/t13-,14?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPLONKDJFEYBE-GPFYXIAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCN2C(=O)C3CCCN3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2CCCN2C(=O)[C@@H]3CCCN3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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